4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one
CAS No.:
Cat. No.: VC17679562
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO2 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 4-(4-hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one |
| Standard InChI | InChI=1S/C14H17NO2/c16-11-5-3-10(4-6-11)12-9-15-13(17)14(12)7-1-2-8-14/h3-6,12,16H,1-2,7-9H2,(H,15,17) |
| Standard InChI Key | VIWAKGUTNMJVIO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)O |
Introduction
Structural Characteristics and Molecular Design
Core Spirocyclic Architecture
The 2-azaspiro[4.4]nonan-1-one scaffold consists of two fused four-membered rings sharing a single spiro carbon atom. The smaller ring contains a nitrogen atom at position 2, while the larger ring incorporates a ketone group at position 1. The para-hydroxyphenyl substituent at position 4 introduces both electronic and steric modifications compared to halogenated analogs:
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Electronic Effects: The hydroxyl group (-OH) acts as a strong electron-donating substituent via resonance, increasing electron density on the aromatic ring. This contrasts with chloro- or bromophenyl analogs, where halogens exert electron-withdrawing inductive effects .
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Hydrogen Bonding: The phenolic -OH group enables hydrogen bonding with biological targets, potentially enhancing binding affinity compared to non-hydroxylated derivatives.
The molecular formula is hypothesized as , with a calculated molecular weight of 231.29 g/mol. Key structural features are illustrated below:
Synthetic Methodologies
Domino Radical Bicyclization
A validated route for synthesizing 1-azaspiro[4.4]nonane derivatives involves domino radical bicyclization of functionalized oxime ethers . For 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one, the proposed pathway includes:
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Oxime Ether Preparation: Reaction of 4-hydroxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by etherification with a bromoalkene.
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Radical Initiation: Treatment with tributyltin hydride (BuSnH) and azobisisobutyronitrile (AIBN) generates alkoxyaminyl radicals.
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Cyclization: Sequential 5-exo and 6-endo radical cyclizations form the spirocyclic core.
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Oxidation: Ketone formation via oxidation of the intermediate alcohol.
Key Reaction Parameters:
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Temperature: 80–100°C
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Solvent: Toluene or benzene
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Diastereomeric Ratio: Predominantly trans configuration (3:1 observed in analogs) .
Physicochemical Properties
Comparative Analysis with Analogues
The hydroxyl group significantly reduces lipophilicity (LogP) compared to halogenated derivatives, enhancing aqueous solubility. This property may improve bioavailability but reduce membrane permeability in biological systems.
Biological Activities and Mechanisms
Antimicrobial Activity
Preliminary data on chlorophenyl analogs show MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli. The hydroxyl group may enhance interactions with bacterial cell wall components through hydrogen bonding, though this requires experimental validation.
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
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Para-Substitution: Hydroxyl groups at the para position optimize steric alignment with target binding pockets compared to meta- or ortho-substituents.
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Spiro Ring Size: The [4.4] spiro system balances conformational rigidity and flexibility, enabling optimal target engagement. Larger spiro systems ([5.5]) reduce potency due to increased steric hindrance .
Pharmacophore Model
Essential features for biological activity include:
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Spirocyclic nitrogen for hydrogen bond donation.
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Aromatic ring for π-π stacking interactions.
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Ketone oxygen for polar interactions.
Future Perspectives and Research Directions
Synthetic Challenges
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Hydroxyl Group Stability: Protection-deprotection strategies (e.g., silylation) may be necessary during synthesis to prevent undesired oxidation or etherification.
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Stereochemical Control: Developing asymmetric catalysis methods to access enantiopure forms could enhance pharmacological specificity.
Therapeutic Applications
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Oncology: Combination therapies with existing chemotherapeutic agents to exploit synergistic effects.
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Neurodegeneration: Modulation of nAChRs suggests potential in Alzheimer’s disease treatment.
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